(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine
Brand Name: Vulcanchem
CAS No.: 18968-71-3
VCID: VC20980970
InChI: InChI=1S/C14H16O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-8,11-14H,9H2,1H3/t11-,12-,13+,14?/m1/s1
SMILES: COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol

(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine

CAS No.: 18968-71-3

Cat. No.: VC20980970

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine - 18968-71-3

Specification

CAS No. 18968-71-3
Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
IUPAC Name (4aR,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine
Standard InChI InChI=1S/C14H16O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-8,11-14H,9H2,1H3/t11-,12-,13+,14?/m1/s1
Standard InChI Key CULHEDOHPOHBOT-HABKJSAYSA-N
Isomeric SMILES CO[C@@H]1C=C[C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3
SMILES COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3
Canonical SMILES COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator